4-Methyl-2-(thiolan-3-yloxy)pyridine
Description
Properties
IUPAC Name |
4-methyl-2-(thiolan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-2-4-11-10(6-8)12-9-3-5-13-7-9/h2,4,6,9H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXQJSDPQNXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(thiolan-3-yloxy)pyridine typically involves the reaction of 4-methyl-2-hydroxypyridine with thiolane-3-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-2-hydroxypyridine+Thiolane-3-olBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiolan-3-yloxy group to a thiol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(thiolan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiolan-3-yloxy group allows for unique interactions with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 4-Methyl-2-(thiolan-3-yloxy)pyridine with structurally related pyridine derivatives:
Key Observations :
- Thiolan vs. Thietane : The 5-membered thiolan ring in the target compound offers greater stability and reduced ring strain compared to the 3-membered thietane group in ’s pyrimidine derivative .
- Sulfur vs. Nitrogen Heterocycles : The thiolan group may enhance lipophilicity and membrane permeability relative to nitrogen-containing heterocycles like piperidine .
Biological Activity
4-Methyl-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring substituted with a thiolane moiety, may exhibit various pharmacological properties that could be harnessed for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NOS
- CAS Number : 2195877-50-8
- Molecular Weight : 169.25 g/mol
The presence of a thiolane group in the structure is significant as it can influence the compound's interaction with biological targets.
The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors in biological pathways. The thiolane moiety may facilitate binding to these targets, potentially leading to inhibition or activation of key cellular processes.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Research indicates that derivatives of pyridine compounds often show anticancer activity. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but warrant exploration.
- Neuroprotective Effects : Some pyridine derivatives have been studied for neuroprotective effects, suggesting that this compound might also exhibit similar properties.
Table 1: Summary of Biological Activities
Clinical Implications
The potential therapeutic implications of this compound are significant, particularly in the fields of infectious disease treatment and oncology. Ongoing research is necessary to evaluate its efficacy and safety profiles through preclinical and clinical trials.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
